2-But-3-enylbenzenesulfonyl chloride
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Overview
Description
2-But-3-enylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C10H11ClO2S. It is a derivative of benzenesulfonyl chloride, featuring a but-3-enyl group attached to the benzene ring. This compound is typically used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-But-3-enylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with but-3-enyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the sulfonyl chloride group facilitated by the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or sulfuryl chloride. The reaction is carried out at elevated temperatures, and the product is purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
2-But-3-enylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation Reactions: The but-3-enyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids/Ketones: Formed from the oxidation of the but-3-enyl group.
Scientific Research Applications
2-But-3-enylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-but-3-enylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a sulfonamide through nucleophilic substitution, where the amine attacks the sulfonyl chloride group, leading to the formation of a new C-N bond and the release of hydrochloric acid.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound with a similar structure but lacking the but-3-enyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride derivative with a methyl group attached to the benzene ring.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methane group instead of a benzene ring.
Uniqueness
2-But-3-enylbenzenesulfonyl chloride is unique due to the presence of the but-3-enyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This structural feature allows for specific applications in organic synthesis and the development of novel compounds with potential biological activity .
Properties
IUPAC Name |
2-but-3-enylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h2,4-5,7-8H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZKILOJZVUIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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